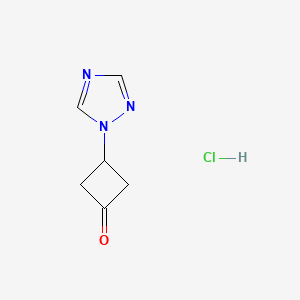

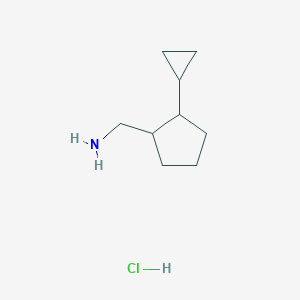

(2-Cyclopropylcyclopentyl)methanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-Cyclopropylcyclopentyl)methanamine hydrochloride, also known as CPP or CPP-115, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, CPP-115 increases the levels of GABA in the brain, which has been shown to have a beneficial effect on a range of neurological disorders.

Aplicaciones Científicas De Investigación

Cyclopropanation Reaction and Synthesis of Neurotransmitter Analogues

A significant application involves the use of (2-Cyclopropylcyclopentyl)methanamine hydrochloride in the synthesis of constrained neurotransmitter analogues through the Kulinkovich reaction. This Ti(IV)-mediated cyclopropanation reaction is utilized to synthesize substituted 2-phenylcyclopropylamines, aiming to mimic neurotransmitters like histamine and tryptamine. These compounds have been shown to inhibit monoamine oxidase and mimic hallucinogens, made from readily available materials in 1 to 5 steps (Faler & Joullié, 2007).

Deamination Studies

Research on the deamination of cyclopropylamine hydrochlorides, such as trans-2-methyl- and 2-phenylcyclopropylamine hydrochlorides, provides insights into the chemical behavior and reaction pathways of cyclopropylamine derivatives. These studies have explored the formation of allylic chlorides under certain conditions, indicating the involvement of ion pairs in the reaction mechanism (Wiberg & Österle, 1999).

Preparation and Reaction of Cyclopropenone Oximes

Another application is found in the preparation and reaction of cyclopropenone oximes with isocyanates, highlighting the chemical versatility of cyclopropylamine hydrochloride derivatives. These reactions afford 1:2 addition products, 6-diazaspiro[2.3]hexenones, in moderate yields, demonstrating the compound's utility in synthesizing complex organic molecules (Yoshida et al., 1988).

Antiviral Activity Evaluation

Further research includes the synthesis and evaluation of aminoadamantane derivatives for antiviral activity. Spiro[cyclopropane-1,2'-adamantan]-2-amines and methanamines have been synthesized and tested against a range of viruses, revealing their specificity as anti-influenza A virus agents. This underscores the potential pharmaceutical applications of cyclopropylamine hydrochloride derivatives in developing new antiviral drugs (Kolocouris et al., 1994).

Propiedades

IUPAC Name |

(2-cyclopropylcyclopentyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N.ClH/c10-6-8-2-1-3-9(8)7-4-5-7;/h7-9H,1-6,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIFCCOBLGZNWQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)C2CC2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Cyclopropylcyclopentyl)methanamine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2926109.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2926112.png)

![N-(3,5-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2926115.png)

![1-(2-Fluorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2926117.png)

![ethyl 2-[4-methyl-5-(methylamino)-4H-1,2,4-triazol-3-yl]acetate](/img/structure/B2926118.png)

![3-methyl-5-oxo-N-(2-(trifluoromethyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2926120.png)

![4-((3-methylpiperidin-1-yl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2926122.png)